

1-Bromodecane-d3 CAS number and molecular formula

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Compound of Interest

Compound Name: 1-Bromodecane-d3

Cat. No.: B1376995

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In-Depth Technical Guide: 1-Bromodecane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromodecane-d3**, a deuterated analog of **1-Bromodecane**. This document covers its fundamental properties, synthesis, and key applications, with a focus on its role in analytical research and drug development.

Core Compound Identification

1-Bromodecane-d3 is a stable, isotopically labeled version of 1-bromodecane, where three hydrogen atoms on the terminal methyl group have been replaced with deuterium. This substitution is pivotal for its primary applications.

Identifier	Value
Chemical Name	1-Bromodecane-10,10,10-d3
Synonyms	Decyl bromide-10,10,10-d3
CAS Number	284474-47-1
Molecular Formula	C10H18D3Br
Linear Formula	CD3(CH2)8CH2Br



Physicochemical Properties

The physical and chemical properties of **1-Bromodecane-d3** are very similar to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the presence of deuterium. Deuteration can also lead to minor differences in properties such as melting point and boiling point.

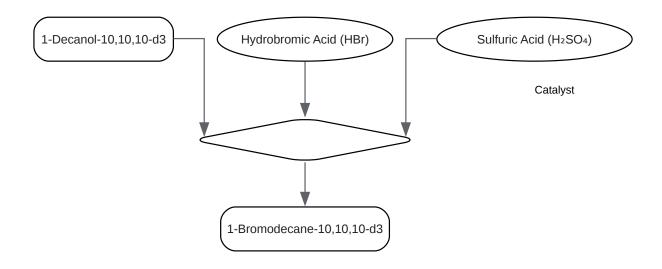
Property	1-Bromodecane (Non-deuterated)	1-Bromodecane-d3 (Calculated/Estimat ed)	1-Bromodecane- d21
Molecular Weight	221.18 g/mol [1]	224.20 g/mol	242.31 g/mol
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid	-
Boiling Point	238 °C	Slightly higher than 238 °C	-
Density	~1.066 g/mL at 25 °C	Slightly higher than 1.066 g/mL	1.166 g/mL at 25 °C
Solubility	Soluble in organic solvents, limited solubility in water	Soluble in organic solvents, limited solubility in water	-

Synthesis

While a specific, detailed protocol for the synthesis of **1-Bromodecane-d3** is not readily available in public literature, a general and adaptable method for the synthesis of **1-** bromoalkanes from their corresponding alcohols can be employed. The key is to start with a deuterated precursor.

A plausible synthetic route would involve the bromination of 1-decanol-d3.





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Figure 1: General synthesis pathway for 1-Bromodecane-d3.

Representative Experimental Protocol: Synthesis of 1-Bromoalkanes

This protocol is a general method for the synthesis of 1-bromoalkanes and can be adapted for the synthesis of 1-Bromodecane-d3, assuming the availability of 1-Decanol-d3.

Materials:

- 1-Decanol-d3
- Concentrated Hydrobromic Acid (48%)
- Concentrated Sulfuric Acid
- Sodium Bicarbonate solution
- Calcium Chloride (anhydrous)
- Round-bottom flask with reflux condenser
- Separatory funnel



Distillation apparatus

Procedure:

- In a round-bottom flask, cool 1 mole of 1-Decanol-d3.
- Slowly add 0.5 moles of concentrated sulfuric acid while stirring and maintaining a low temperature.
- Add 1.25 moles of 48% hydrobromic acid to the mixture.
- Heat the mixture to reflux and maintain for approximately 6 hours.
- After reflux, allow the mixture to cool and perform a steam distillation to separate the crude **1-Bromodecane-d3**.
- Wash the crude product in a separatory funnel with cold, concentrated sulfuric acid or hydrochloric acid to remove any ether byproducts.
- Neutralize the acidic solution by washing with a sodium bicarbonate solution, followed by a water wash.
- Dry the organic layer over anhydrous calcium chloride.
- Purify the final product by fractional distillation.

Applications in Research and Drug Development

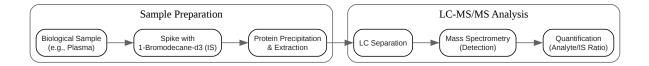
The primary utility of **1-Bromodecane-d3** lies in its application as an internal standard for quantitative analysis using mass spectrometry (MS), particularly in complex matrices like biological fluids. The known concentration of the deuterated standard allows for accurate quantification of the non-deuterated analyte by correcting for variations during sample preparation and analysis.

Use as an Internal Standard in LC-MS

Deuterated internal standards are ideal for mass spectrometry-based quantification because they have nearly identical chemical and physical properties to the analyte but a different mass.



This ensures they behave similarly during extraction and chromatography, while being distinguishable by the mass spectrometer.



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Figure 2: Experimental workflow for quantitative analysis using **1-Bromodecane-d3** as an internal standard.

Representative Experimental Protocol: Quantification of an Analyte in Plasma

The following is a representative protocol for the quantification of a hypothetical analyte (e.g., a drug candidate with a decyl chain) in a biological matrix using **1-Bromodecane-d3** as an internal standard. This protocol is based on a general approach for similar analyses.[2]

Materials and Reagents:

- Analyte of interest
- 1-Bromodecane-d3 (Internal Standard)
- Human Plasma (or other biological matrix)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic Acid
- Centrifuge



LC-MS/MS system

Procedure:

- Preparation of Standard Solutions: Prepare stock solutions of the analyte and 1-Bromodecane-d3 in methanol. Create a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.
- Sample Preparation:
 - \circ To 100 μL of plasma sample (calibrator, quality control, or unknown), add 10 μL of the **1-Bromodecane-d3** internal standard working solution (e.g., 100 ng/mL).
 - Add 300 μL of cold acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of the initial mobile phase.
- LC-MS/MS Analysis:
 - LC Conditions: Use a suitable C18 column with a gradient elution of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
 - MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and 1-Bromodecane-d3 in Multiple Reaction Monitoring (MRM) mode.
- Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to
 the internal standard against the analyte concentration. Determine the concentration of the
 analyte in unknown samples from this curve.



Mass Spectrometry Fragmentation

In mass spectrometry, 1-Bromodecane undergoes characteristic fragmentation. The molecular ion peak may be observed, and common fragments result from the loss of the bromine atom or cleavage of the alkyl chain. The fragmentation pattern for **1-Bromodecane-d3** will be similar, but the fragments containing the deuterated methyl group will have a mass shift of +3 Da.

lon	m/z (1- Bromodecane)	m/z (1- Bromodecane-d3)	Description
[M]+	220/222	223/225	Molecular ion (presence of ⁷⁹ Br and ⁸¹ Br isotopes)
[M-Br]+	141	144	Loss of Bromine radical
[C₄H ₈ Br]+	135/137	135/137	Common fragment in bromoalkanes
Alkyl Fragments	e.g., 43, 57, 71	e.g., 43, 57, 71	Characteristic CnH2n+1 fragments

This guide provides a foundational understanding of **1-Bromodecane-d3** for its application in research and development. For specific applications, further optimization of the described protocols is recommended.

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